3-(3-bromophenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
3-(3-bromophenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and nitro groups in the structure enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction between 3-bromobenzaldehyde and 3-nitroacetophenone in the presence of a base can form the key intermediate, which is then cyclized to form the pyrazoloquinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production would require careful control of reaction conditions, purification processes, and waste management to ensure environmental compliance and safety.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromophenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The bromine atom can be substituted with other groups via nucleophilic substitution reactions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the bromine atom can introduce various functional groups.
Scientific Research Applications
3-(3-bromophenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromophenyl)-8-ethyl-1-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
- 3-(3-chlorophenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
- 3-(3-bromophenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
Uniqueness
The unique combination of bromine and nitro groups in 3-(3-bromophenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(3-bromophenyl)-8-ethyl-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN4O2/c1-2-15-9-10-22-20(11-15)24-21(14-26-22)23(16-5-3-6-17(25)12-16)27-28(24)18-7-4-8-19(13-18)29(30)31/h3-14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDCCFHQIDOICG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC(=CC=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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